molecular formula C13H16N4O4S B4957438 N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4957438
M. Wt: 324.36 g/mol
InChI Key: XNBKPWYUIYEOCP-UHFFFAOYSA-N
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Description

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the sulfonamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-NITRO-1-BENZENESULFONAMIDE
  • **this compound
  • **this compound

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring, nitro group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-6-4-5-12(7-13)17(18)19/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBKPWYUIYEOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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